2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane
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Overview
Description
2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane is an organic compound that features a dioxolane ring and a fluoro-phenoxyethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-ethanediol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Catalysts such as zirconium tetrachloride (ZrCl4) can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi, NaOCH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluoro-phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dioxolane ring provides stability and resistance to metabolic degradation, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxolane: Similar structure but with a chloro group, which can alter its reactivity and applications.
2-[2-(4-Methyl-phenoxy)ethyl]-1,3-dioxolane: Contains a methyl group instead of a fluoro group, affecting its chemical properties and uses.
Uniqueness
2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in medicinal chemistry for the development of fluorinated drugs with improved pharmacokinetic properties .
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZWMFTYHQCYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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